(S)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester
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Overview
Description
(S)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is a chiral compound with a pyridine ring and an amino group attached to a butyric acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine, ethyl acrylate, and an appropriate chiral amine.
Formation of Intermediate: The pyridine ring is functionalized to introduce the amino group at the 4-position. This can be achieved through nitration followed by reduction or direct amination.
Esterification: The intermediate is then subjected to esterification with ethyl acrylate under acidic or basic conditions to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-4-pyridin-4-yl-butyric acid: Lacks the ethyl ester group.
4-Pyridin-4-yl-butyric acid ethyl ester: Lacks the amino group.
4-Amino-4-pyridin-4-yl-butyric acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: (S)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and the ethyl ester allows for versatile applications in various fields.
Properties
IUPAC Name |
ethyl (4S)-4-amino-4-pyridin-4-ylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)4-3-10(12)9-5-7-13-8-6-9/h5-8,10H,2-4,12H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTGUPKHGDKFBB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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